Aripiprazole Metabolite

描述

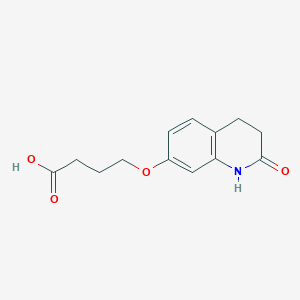

Aripiprazole Metabolite is a synthetic organic compound with the molecular formula C13H15NO4 It is known for its unique structure, which includes a quinoline derivative linked to a butanoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Aripiprazole Metabolite typically involves the reaction of a quinoline derivative with a butanoic acid derivative. One common method includes the use of lactic acid as a catalyst, carried out at 80°C without solvent for 2.5 hours . The progress of the reaction is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity.

化学反应分析

Types of Reactions

Aripiprazole Metabolite can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butanoic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

科学研究应用

Metabolic Effects of Aripiprazole and Its Metabolites

Aripiprazole is known for its relatively benign metabolic side effects compared to other antipsychotics. Studies have shown that it can lead to reductions in body weight, fasting glucose, insulin resistance, and lipid levels.

Key Findings:

- Metabolic Safety Profile: A study involving 31 patients with schizophrenia demonstrated significant decreases in body mass index and waist circumference after switching to aripiprazole. Additionally, fasting glucose and serum lipid levels saw significant reductions over three months of treatment .

- Genetic Influence: The metabolic changes induced by aripiprazole were found to correlate with specific genetic polymorphisms, suggesting that genetic biomarkers may help predict individual responses to the drug .

Pharmacokinetics of Aripiprazole Metabolite

Understanding the pharmacokinetics of aripiprazole and its metabolites is crucial for optimizing treatment regimens.

Pharmacokinetic Studies:

- Renal Clearance During Pregnancy: A physiologically based pharmacokinetic model was developed to assess the clearance of aripiprazole and its metabolite in pregnant women. This model aids in understanding how pregnancy affects drug metabolism .

- Urinary Excretion Patterns: Research indicated that dehydroaripiprazole is consistently detected in urine samples from patients on steady doses of aripiprazole, highlighting its significance as a metabolite in monitoring therapeutic adherence .

Case Studies Highlighting Clinical Applications

Several case studies have documented the clinical implications of this compound in managing psychiatric disorders.

Case Series Analysis:

- A cohort study reported on the metabolic safety of aripiprazole, revealing that switching from other antipsychotics resulted in reversibility of metabolic syndrome in 50% of patients within three months .

- Another case series emphasized the effectiveness of aripiprazole in reversing recent-onset diabetes associated with prior antipsychotic treatments. After three months on aripiprazole, all cases of diabetes were reversed, indicating its potential as a safer alternative for patients at risk for metabolic complications .

Data Table: Summary of Findings

| Study Focus | Key Findings | Sample Size | Duration |

|---|---|---|---|

| Metabolic Effects | Reduction in BMI, waist circumference, fasting glucose | 31 | 3 months |

| Genetic Influence | Correlation with genetic polymorphisms | 24 | 5 days |

| Pharmacokinetics | Detection rates of metabolites in urine | 150 | Steady-state dosing |

| Reversibility of Diabetes | All diabetes cases reversed after switching | Varies | 3 months |

作用机制

The mechanism of action of Aripiprazole Metabolite involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid: A closely related compound with a similar structure but differing in the position of the oxygen linkage.

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]Cilostazol: An impurity of Cilostazol, known for its potent phosphodiesterase III A (PDE3A) inhibitory activity.

Uniqueness

Aripiprazole Metabolite is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

生物活性

Aripiprazole, an atypical antipsychotic, is primarily known for its role in treating schizophrenia and bipolar disorder. Its biological activity is significantly influenced by its metabolites, particularly dehydroaripiprazole, which accounts for approximately 40% of the drug's plasma exposure. This article explores the biological activity of aripiprazole and its major metabolite, focusing on their pharmacokinetics, mechanisms of action, and metabolic effects.

Pharmacokinetics and Metabolism

Aripiprazole is metabolized mainly through three pathways: dehydrogenation, hydroxylation, and N-dealkylation. The cytochrome P450 enzymes CYP3A4 and CYP2D6 play crucial roles in these metabolic processes. At steady-state concentrations, dehydroaripiprazole reaches significant levels in the plasma, contributing to the overall pharmacological effects of aripiprazole .

Key Pharmacokinetic Parameters:

| Parameter | Aripiprazole | Dehydroaripiprazole |

|---|---|---|

| Mean Half-Life | ~75 hours | ~94 hours |

| Bioavailability | 87% (tablets) | Higher with oral solution |

| Peak Plasma Concentration Time | 3-5 hours | 5-7 days (LAI) |

| Protein Binding | >99% (albumin) | Similar to parent drug |

Aripiprazole exhibits a unique pharmacological profile characterized by partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors, along with antagonist activity at 5-HT2A receptors. This dual mechanism allows it to stabilize dopamine levels in the brain, which is crucial for its antipsychotic effects . The active metabolite, dehydroaripiprazole, retains similar affinities for D2 receptors as the parent compound, thus contributing to its efficacy .

Biological Activity and Clinical Implications

-

Metabolic Effects :

- Aripiprazole has been associated with fewer metabolic side effects compared to other antipsychotics. A clinical trial demonstrated that patients switching from other antipsychotics to aripiprazole experienced significant reductions in body weight, fasting glucose levels, and serum lipid profiles .

- A case series indicated that metabolic abnormalities such as new-onset diabetes were reversible after switching to aripiprazole .

-

Pharmacogenetics :

- Variability in aripiprazole metabolism is influenced by genetic polymorphisms in CYP2D6. A meta-analysis found significant differences in serum concentrations among different metabolizer phenotypes (ultra-rapid vs. extensive vs. intermediate) . This variability can affect therapeutic outcomes and side effects.

- Case Studies :

属性

IUPAC Name |

4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLAHJYNQOJXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58899-27-7 | |

| Record name | 4-((2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058899277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-OXO-3,4-DIHYDRO-1H-QUINOLIN-7-YL)OXY)BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3DEA9SHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。